molecular formula C9H13ClN2O3S B13024831 5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid

5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid

Cat. No.: B13024831
M. Wt: 264.73 g/mol
InChI Key: XTLLKXGZDRMCRF-UHFFFAOYSA-N
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Description

5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid: is a chemical compound with the molecular formula C9H13ClN2O3S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid typically involves the chlorination of 4-(diethylamino)pyridine followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to develop new drugs and therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases. Its unique structure allows for the design of molecules that can interact with specific biological targets .

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its sulfonic acid group makes it useful in applications requiring strong acidic properties .

Mechanism of Action

The mechanism of action of 5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-4-(diethylamino)pyridine-3-sulfonic acid is unique due to the presence of both the chlorine atom and the sulfonic acid group. These functional groups confer distinct reactivity and properties, making the compound valuable in various research and industrial applications .

Properties

Molecular Formula

C9H13ClN2O3S

Molecular Weight

264.73 g/mol

IUPAC Name

5-chloro-4-(diethylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C9H13ClN2O3S/c1-3-12(4-2)9-7(10)5-11-6-8(9)16(13,14)15/h5-6H,3-4H2,1-2H3,(H,13,14,15)

InChI Key

XTLLKXGZDRMCRF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=NC=C1S(=O)(=O)O)Cl

Origin of Product

United States

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